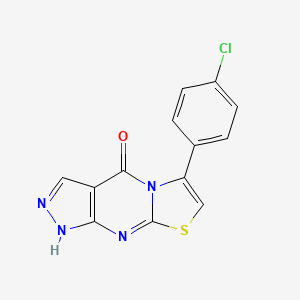

Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one, 6-(4-chlorophenyl)-

Description

Structure and Synthesis:

The compound 6-(4-chlorophenyl)-1-phenyl-pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one (molecular formula: C₁₉H₁₁ClN₄OS·½H₂O) is synthesized via cyclization of 6-[(2-(4-chlorophenyl)-2-oxoethyl)thio]-1-phenyl-pyrazolo[3,4-d]pyrimidin-4-one using concentrated sulfuric acid at room temperature. It forms a white crystalline powder with a melting point of 261–264°C and exhibits IR absorption at 1720 cm⁻¹ (C=O stretch) and distinct aromatic proton signals in its ¹H NMR spectrum .

Properties

CAS No. |

152423-09-1 |

|---|---|

Molecular Formula |

C13H7ClN4OS |

Molecular Weight |

302.74 g/mol |

IUPAC Name |

12-(4-chlorophenyl)-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraen-2-one |

InChI |

InChI=1S/C13H7ClN4OS/c14-8-3-1-7(2-4-8)10-6-20-13-16-11-9(5-15-17-11)12(19)18(10)13/h1-6H,(H,15,17) |

InChI Key |

SZUOUFXDFQIXDE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC3=NC4=C(C=NN4)C(=O)N23)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one, 6-(4-chlorophenyl)- typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions to form the desired heterocyclic structure.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions: Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one, 6-(4-chlorophenyl)- can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups attached to the heterocyclic core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various reagents, including halogens, acids, and bases, can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Xanthine Oxidase Inhibition

One of the primary applications of pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one derivatives is their role as xanthine oxidase inhibitors. Xanthine oxidase is an enzyme implicated in gout and hyperuricemia. Studies have shown that certain derivatives exhibit competitive inhibition comparable to allopurinol, a standard treatment for gout.

- Key Findings :

- Two notable derivatives, 3-amino-6-(2-hydroxyphenyl) and 3-amino-6-(4-chloro-2-hydroxy-5-methylphenyl), demonstrated significant inhibitory activity with IC50 values of 4.228 µg and 3.1 µg respectively, compared to allopurinol's 2.9 µg .

- Molecular docking studies indicate strong binding affinities for these compounds, with dock scores of -84.976 kcal/mol and -90.921 kcal/mol respectively .

Anticancer Activity

Research has indicated that pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one derivatives possess anticancer properties. A study evaluated various derivatives against the NCI 60 cancer cell lines, revealing promising anti-proliferative effects.

- Notable Results :

Antimicrobial Properties

The antimicrobial activity of pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one derivatives has also been explored. These compounds have shown efficacy against various bacterial strains.

- Case Study :

| Compound | Xanthine Oxidase IC50 (µg) | Dock Score (kcal/mol) | Anticancer Activity (NCI 60) |

|---|---|---|---|

| Compound A | 4.228 | -84.976 | Yes |

| Compound B | 3.1 | -90.921 | Yes |

| Allopurinol | 2.9 | -55.01 | No |

Table 2: Antimicrobial Efficacy

| Derivative | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound C | Staphylococcus aureus | 15 |

| Compound D | Escherichia coli | 12 |

| Control Antibiotic | Penicillin | 20 |

Mechanism of Action

The mechanism of action of Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one, 6-(4-chlorophenyl)- involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Key Features :

- The fused pyrazolo-thiazolo-pyrimidine core contributes to its planar, heterocyclic structure, which is conducive to π-π stacking and hydrogen bonding in molecular recognition .

Structural Analogues with Varying Substituents

Compound 11 : 6-(2-Methoxyphenyl)-1-phenyl derivative

- Structure : Substitution at position 6 with a 2-methoxyphenyl group.

- Properties : Lower melting point (247–249°C) compared to the 4-chlorophenyl derivative, attributed to reduced molecular packing efficiency due to the methoxy group's steric and electronic effects .

- IR Data : Higher C=O stretching frequency (1731 cm⁻¹ vs. 1720 cm⁻¹), suggesting altered electron density on the carbonyl group .

Compound 10b : 5-{[3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]amino}-6-methyl-1-phenyl derivative

- Structure: Incorporates a 4-chlorophenyl-substituted thiazolidinone moiety.

- Synthesis : Prepared via reflux with sodium acetate, differing from the sulfuric acid method used for the target compound. Yields and purity are influenced by reaction conditions .

Thione Derivative : Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidine-4(1h)-thione, 6-(4-chlorophenyl)-

- Structure : Replaces the oxo group with a thione (C=S), altering the molecular formula to C₁₃H₇ClN₄S₂.

Physicochemical and Spectral Comparisons

Key Observations :

- The 4-chlorophenyl group confers higher thermal stability (↑ melting point) compared to methoxy or methylthio substituents.

- Thione substitution shifts IR absorption significantly, reflecting changes in bond order and conjugation .

Antimicrobial Activity :

- Derivatives like 3a-j () and 4b () exhibit broad-spectrum antimicrobial activity. For example, compound 4b (X-ray-confirmed structure) showed MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli .

Xanthine Oxidase (XO) Inhibition :

- Pyrazolo-thiazolo-pyrimidinones with electron-withdrawing groups (e.g., nitro, chloro) demonstrated IC₅₀ values of 0.8–2.5 µM, comparable to allopurinol (IC₅₀: 1.2 µM) . The 4-chlorophenyl group’s electron-withdrawing nature may enhance XO binding affinity.

Antitumor Activity :

- Tricyclic pyrazolo[3,4-d]pyrimidine derivatives (e.g., 3b , 3c ) showed IC₅₀ values of 0.03 µM against MCF7 cells, outperforming methotrexate . Substituent position and electronic effects are critical; the 4-chlorophenyl group’s role warrants further investigation.

Biological Activity

Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one, 6-(4-chlorophenyl)- is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article synthesizes available research findings on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C13H8N4OS

- SMILES : C1=CC=C(C=C1)C2=CSC3=NC4=C(C=NN4)C(=O)N23

- InChIKey : CKSHJSWOXJXFPI-UHFFFAOYSA-N

The compound features a complex structure that contributes to its diverse biological activities. The presence of the thiazole and pyrazole rings is significant in modulating its interaction with biological targets.

Anticancer Properties

Research indicates that derivatives of pyrazolo compounds exhibit promising anticancer activity. For instance, studies have shown that certain pyrazolo derivatives can inhibit key signaling pathways involved in cancer cell proliferation:

- Mechanisms : These compounds often act by inhibiting protein kinases such as ABL kinase and cyclin-dependent kinases (CDKs), which are crucial in cancer cell cycle regulation .

- Case Study : In a study involving various pyrazolo derivatives, compounds were found to exhibit cytotoxic effects against multiple cancer cell lines (e.g., BxPC-3, PC-3) at nanomolar concentrations without affecting normal cells .

Enzyme Inhibition

One of the notable activities of pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one is its ability to inhibit xanthine oxidase (XO), an enzyme implicated in gout:

- Inhibition Data : Two synthesized derivatives demonstrated competitive inhibition comparable to allopurinol, a standard treatment for gout. The IC50 values for these compounds were reported as 4.228 µg and 3.1 µg respectively, indicating their potential as therapeutic agents in managing hyperuricemia .

Pharmacological Profiles

The pharmacokinetic profiles of pyrazolo derivatives suggest favorable absorption and distribution characteristics:

| Compound | IC50 (µg) | Ki (µg) | Dock Score (kcal/mol) |

|---|---|---|---|

| 3b | 4.228 | 3.56 | -84.976 |

| 3g | 3.1 | 2.337 | -90.921 |

| Allopurinol | 2.9 | 1.816 | -55.01 |

This table summarizes the inhibitory potency and binding affinity of selected compounds, highlighting their potential as effective inhibitors.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications on the pyrazolo scaffold can significantly enhance biological activity:

Q & A

Q. What are the common synthetic routes for 6-(4-chlorophenyl)-substituted pyrazolo-thiazolo-pyrimidinones?

The compound is typically synthesized via multi-step strategies. Key methods include:

- Aza-Wittig/annulation reactions : Reacting iminophosphoranes with aromatic isocyanates and substituted phenols yields derivatives with 52–98% efficiency .

- Three-component bicyclization : α-Thiocyanate ketones, pyrazol-5-amines, and aromatic aldehydes undergo cascade nucleophilic addition and cyclization under mild, metal-free conditions to form tricyclic systems .

- Electrophilic cyclization : Using halogens or aryl tellurium reagents to cyclize intermediates, forming linear condensed systems .

Q. What spectroscopic techniques confirm the structure of these derivatives?

Structural validation relies on:

- NMR spectroscopy : H and C NMR identify substituent positions and aromatic proton environments .

- IR spectroscopy : Functional groups like carbonyl (1720–1731 cm) and thiazole rings (1480–1524 cm) are confirmed .

- X-ray crystallography : Used to unambiguously resolve complex tricyclic frameworks .

Q. What safety protocols are essential for handling this compound?

- Use protective gear (gloves, masks, lab coats) to avoid skin contact .

- Perform reactions in fume hoods or gloveboxes to mitigate toxic vapor exposure .

- Dispose of waste via certified biohazard services to prevent environmental contamination .

Advanced Research Questions

Q. How does the three-component bicyclization strategy enhance synthetic efficiency?

This method enables cascade C–N and C–C bond formation through:

- Nucleophilic addition : α-Thiocyanate ketones react with pyrazol-5-amines to form thiazole intermediates .

- Cyclization : Sequential 5-exo-trig and 6-endo-trig cyclizations yield tricyclic pyrazolo-thiazolo-pyrimidines with high regioselectivity .

- Broad substrate scope : Aromatic aldehydes with electron-withdrawing/donating groups are tolerated, enabling diverse functionalization .

Q. What computational approaches predict binding affinity with Xanthine Oxidase (XO)?

- Molecular docking : Autodock simulations (e.g., BioMed Cache V.6.1) calculate dock scores (−84 to −91 kcal/mol) to compare ligand-enzyme interactions with allopurinol .

- In silico toxicity profiling : Tools like ADMET predict physicochemical properties (logP, solubility) and toxicity risks .

Q. How do substituents at position 6 influence biological activity?

- 4-Chlorophenyl group : Enhances XO inhibition (IC = 3.1 µg) by forming hydrophobic interactions with the enzyme’s active site .

- Hydroxyl/methoxy groups : Improve solubility but may reduce binding affinity due to steric hindrance .

- Nitrophenyl substituents : Increase electron-withdrawing effects, potentially altering redox properties .

Q. What mechanistic insights explain the regioselectivity of electrophilic cyclization?

- Exocyclic sulfur participation : Cyclization occurs via sulfur at the pyrimidine’s second position, regardless of electrophile (Br, I, or aryl tellurium) .

- Linear vs. angular products : The reaction exclusively forms linear systems (e.g., 7-aryl telluromethyl derivatives) due to sulfur’s nucleophilic preference .

Q. How are Ki and IC50 values used to compare inhibitory potency?

- Competitive inhibition : Compounds 3b and 3g show Ki values (2.3–3.5 µg) close to allopurinol (1.8 µg), indicating similar binding efficiency .

- IC50 correlation : Lower IC50 (3.1 µg for 3g vs. 2.9 µg for allopurinol) suggests near-equivalent in vitro efficacy .

Methodological Considerations

Q. What in vitro assays evaluate enzyme inhibition?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.